
Quinacrine hydrochloride
Description
Early Discovery and Development
The history of quinacrine begins with the broader class of acridine compounds, which were initially developed as pigments and dyes in the early 20th century. The pharmacological potential of acridines was first investigated by Ehrlich and Benda in 1912 as antiprotozoal agents effective against trypanosome parasites. This foundational work was further expanded by Carl Browning, who explored their antibacterial properties.
Quinacrine hydrochloride itself was developed in the late 1920s as the first synthesized form of quinine—a natural alkaloid historically extracted from the South American cinchona bark tree. Its development emerged from an intensive antimicrobial research program conducted in the German laboratories of I.G. Farbenindustrie, which evaluated over 12,000 compounds before identifying quinacrine (atabrine, mepacrine) as a potential therapeutic agent.
Wartime Significance and Global Use
Quinacrine achieved prominence during World War II when it was re-discovered in American laboratories as "American Atabrine" to address critical quinine shortages for malaria treatment. According to a U.S. Surgeon General Office report, quinacrine was administered to more than three million soldiers, primarily those stationed in the South Pacific. This widespread administration constituted one of the largest therapeutic drug deployments in military history, establishing quinacrine as one of the most extensively studied synthetic drugs in modern medicine.
The systematic monitoring of these soldiers for both safety and efficacy provided an unprecedented wealth of clinical data. This surveillance unexpectedly revealed symptom relief in soldiers suffering from various forms of lupus, opening new therapeutic avenues for the compound.
Post-War Evolution
Quinacrine maintained its position as the official treatment for malaria until 1945, when it was largely superseded by chloroquine. Despite this replacement, quinacrine's clinical journey continued to evolve. In October 1951, Francis Page reported in Lancet his observations on treating 18 cases of lupus erythematosus with this compound, finding good or excellent improvement in 14 patients. This success prompted further investigations, including a 1953 study by Bernard L. Rhodes and Manuel F. Allende reporting positive outcomes in 25 patients with chronic discoid lupus erythematosus.
Properties
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O.ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZANTJXIMWQCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83-89-6 (Parent) | |
Record name | RP 866 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40926553 | |
Record name | 4-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N,N-diethylpentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40926553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-42-7, 69-05-6, 6151-30-0 | |
Record name | 1,4-Pentanediamine, N4-(6-chloro-2-methoxy-9-acridinyl)-N1,N1-diethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinacrine dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RP 866 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinacrine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757307 | |
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Record name | quinacrine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N,N-diethylpentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40926553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mepacrine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N4-(6-chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinacrine Hydrochloride is synthesized through a multi-step process involving the reaction of acridine derivatives with various reagents. The synthesis typically involves the following steps:
Formation of Acridine Core: The acridine core is synthesized through the cyclization of appropriate precursors.
Substitution Reactions: The acridine core undergoes substitution reactions to introduce functional groups such as chloro and methoxy groups.
Amine Addition: The final step involves the addition of diethylaminopentylamine to the substituted acridine core to form Quinacrine.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove impurities and achieve the desired pharmaceutical grade .
Chemical Reactions Analysis
Acid-Base Reactions
As an acidic salt of a tertiary amine, quinacrine hydrochloride undergoes neutralization reactions with bases. Its reactivity stems from the protonated amine group, which acts as a weak acid .
Thermal Decomposition
When heated above 249°C, this compound decomposes, releasing toxic fumes :
Parameter | Data |
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Decomposition temperature | 249–251°C (with decomposition) |
Major hazards | Emission of HCl, NOₓ, and acrid smoke |
Byproducts | Chlorinated hydrocarbons, carbon monoxide |
Safety Note: Thermal decomposition poses significant inhalation and environmental risks due to the release of corrosive and toxic gases .
Incompatibility with Oxidizing Agents
This compound reacts violently with strong oxidizers (e.g., peroxides, chlorates), leading to exothermic decomposition :
Step 1: Formation of 2-(4-Methoxyanilino)-4-Chlorobenzoic Acid
Reactants:
-
2,4-Dichlorobenzoic acid
-
p-Anizidine
Conditions:
-
Copper dust catalyst
-
Potassium carbonate (base)
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Reflux in polar aprotic solvent
Product: Intermediate (37.1.4.1)
Step 2: Cyclization to 6,9-Dichloro-2-Methoxyacridine
Reactants:
-
Intermediate (37.1.4.1)
Conditions:
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Phosphorus oxychloride (POCl₃)
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110–120°C, anhydrous environment
Product: 6,9-Dichloro-2-methoxyacridine (37.1.4.2)
Step 3: Amine Alkylation
Reactants:
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6,9-Dichloro-2-methoxyacridine (37.1.4.2)
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4-Diethylamino-1-methylbutylamine (37.1.1.2)
Conditions:
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Nucleophilic aromatic substitution
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Elevated temperature (80–100°C)
Product: Quinacrine free base
Final Step: Protonation with HCl yields the hydrochloride salt .
Reactivity with Absorbents
Mineral- and clay-based absorbents (e.g., bentonite) react with this compound, potentially altering its chemical structure .
Absorbent Type | Interaction | Risk |
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Silica-based materials | Adsorption via hydrogen bonding | Reduced bioavailability |
Activated carbon | Irreversible binding | Loss of pharmacological activity |
Stability Under Environmental Conditions
Factor | Effect on Stability | Data Source |
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Light exposure | Photodegradation (acridine ring cleavage) | |
Humidity | Hydrolysis at >70% RH | |
Aqueous solutions | Gradual oxidation to N-oxide derivatives |
Note: Prolonged storage above 30°C accelerates decomposition .
Scientific Research Applications
Quinacrine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye.
Biology: Employed in cell biology experiments to inhibit phospholipase A2 and visualize cellular structures.
Industry: Utilized in the production of various pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The exact mechanism of action of Quinacrine Hydrochloride is not fully understood. it is known to:
Bind to DNA: Quinacrine intercalates between DNA base pairs, inhibiting transcription and translation processes.
Inhibit Enzymes: It inhibits phospholipase A2 and succinate oxidation, interfering with electron transport.
Affect Cellular Pathways: Quinacrine impacts the NF-κB and p53 signaling pathways, contributing to its antiparasitic and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Analogues in the Acridine Family
Quinacrine belongs to the acridine class, characterized by a planar tricyclic aromatic structure. Key analogues include:
Compound | Class | Key Structural Differences |
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Quinacrine hydrochloride | 9-Aminoacridine | Chlorine substitution at C6; diethylpentyl side chain |
Quinacrine mustard hydrochloride | Acridine mustard | Addition of mustard group (bis(2-chloroethyl)amine) |
Ellipticine hydrochloride | Pyrido[4,3-b]carbazole | Carbazole ring fused with pyridine |
Acridine orange hydrochloride | Acridine dye | Dimethylamino substituents at C3 and C6 |
These structural variations influence their biological targets and toxicity. For example, quinacrine’s side chain enhances DNA intercalation and lysosomal accumulation, while the mustard group in quinacrine mustard confers alkylating activity .
Pharmacological Efficacy and Mechanisms
Table 1: Comparative Mechanisms and Efficacy
- Anti-prion Activity : Quinacrine outperforms doxycycline in prion clearance but shares limitations in blood-brain barrier penetration .
- Cancer MDR Reversal: Quinacrine’s MDR reversal (10 µM) is comparable to flavonoids but with higher cytotoxicity .
- Antiviral Action : Ellipticine shows superior antiviral potency (IC₅₀ = 0.76 µM) compared to quinacrine, which lacks direct antiviral data in the evidence .
Biological Activity
Quinacrine hydrochloride, originally developed as an antimalarial agent, has garnered attention for its diverse biological activities, including antiviral, anticancer, and immunomodulatory effects. This article explores the mechanisms of action, therapeutic applications, and relevant case studies that highlight the compound's multifaceted biological activity.
Quinacrine exerts its biological effects through several mechanisms:
- DNA Intercalation : Quinacrine binds to DNA by intercalating between base pairs, which inhibits transcription and translation processes. This property is crucial for its antiparasitic activity against organisms such as Giardia and Leishmania .
- Lysosomal Membrane Permeabilization : Recent studies indicate that quinacrine can induce lysosomal membrane permeabilization, contributing to apoptosis in cancer cells. This effect is particularly noted in ovarian cancer cell lines where quinacrine enhances the efficacy of TRAIL (TNF-related apoptosis-inducing ligand) .
- Immunomodulation : Quinacrine has been shown to modulate immune responses by inhibiting phospholipase A2 and affecting the Th1/Th2 balance, making it useful in treating autoimmune diseases like systemic lupus erythematosus (SLE) .
- Antiviral Activity : The compound demonstrates antiviral properties by raising the pH in acidic organelles, which diminishes viral enzymatic activity and inhibits viral replication. It has shown promise against viruses such as SARS-CoV-2 and Ebola .
Therapeutic Applications
Quinacrine has been utilized in various therapeutic contexts:
- Antimalarial Use : Historically, quinacrine was used extensively during World War II for malaria prophylaxis and treatment . Although newer agents have replaced it in clinical use, its historical significance remains notable.
- Treatment of Autoimmune Diseases : Quinacrine is effective in managing symptoms of lupus erythematosus. Clinical studies have reported significant improvements in skin lesions among patients treated with quinacrine .
- Cancer Therapy : Research indicates that quinacrine may enhance the effectiveness of existing cancer therapies. For instance, when combined with TRAIL, it significantly induces apoptosis in resistant ovarian cancer cells .
- Antiparasitic Agent : Quinacrine remains a viable option for treating giardiasis and other protozoal infections due to its strong activity against these pathogens .
Lupus Erythematosus Treatment
In a notable study by Francis Page in 1951, 18 patients with lupus erythematosus were treated with this compound at doses ranging from 100 to 300 mg per day. Fourteen patients exhibited good to excellent improvement in their skin lesions . Subsequent studies reinforced these findings, demonstrating that quinacrine could serve as a steroid-sparing agent for lupus patients.
Ovarian Cancer
A study focusing on ovarian cancer revealed that quinacrine significantly increased DR5 mRNA levels in cell lines, enhancing sensitivity to TRAIL-induced apoptosis. Mice bearing ovarian cancer xenografts treated with both quinacrine and TRAIL showed remarkable tumor reduction compared to controls .
Summary of Biological Activities
Activity Type | Mechanism of Action | Therapeutic Use |
---|---|---|
Antimalarial | DNA intercalation | Malaria treatment |
Antiparasitic | Inhibition of protozoal growth | Giardiasis treatment |
Immunomodulatory | Inhibition of phospholipase A2 | Systemic lupus erythematosus |
Antiviral | pH alteration in organelles | Potential treatment for COVID-19 |
Anticancer | Induction of apoptosis via lysosomal permeabilization | Ovarian cancer therapy |
Q & A
Q. What are the established mechanisms of action of quinacrine hydrochloride in cancer and parasitology research?
this compound inhibits NF-κB transcription, restoring p53-dependent apoptotic pathways in cancer cells . In parasitology, it disrupts protozoal DNA synthesis, evidenced by its 90% efficacy against Giardia . Methodologically, validate these mechanisms using luciferase-based NF-κB reporter assays and parasite viability tests (e.g., MTT assays) in controlled in vitro models. Include dose-response curves and Western blotting for p53 activation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow engineering controls (e.g., closed-system ventilation) and personal protective equipment (PPE): dust respirators, nitrile gloves, and safety glasses. Decontaminate spills with absorbent materials and dispose of waste via certified hazardous disposal services. Reference OSHA guidelines and TCI America’s safety data sheets for compound-specific hazards .
Q. How should researchers design reproducible cytotoxicity assays for this compound?
Use standardized cell lines (e.g., HeLa or MCF-7) with passage numbers <20. Prepare a 10 mM stock solution in DMSO, diluted in culture media to avoid solvent toxicity. Include triplicate wells, vehicle controls, and a positive control (e.g., doxorubicin). Measure viability via ATP-based luminescence assays, and report IC₅₀ values with 95% confidence intervals .
Advanced Research Questions
Q. How can fluorometric methods be optimized to quantify this compound in complex biological matrices?
Modify AOAC Method 38.231-38.235 by using full baseline scans and excitation/emission wavelengths of 355/495 nm . Validate the method via spike-recovery experiments in plasma (target recovery: 85–115%). For tissue samples, homogenize in PBS and filter through 0.22 µm membranes to reduce background interference. Include a standard curve (0.1–50 µg/mL) with R² > 0.99 .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data across studies?
Conduct meta-analyses comparing variables such as cell line origin (primary vs. immortalized), exposure duration (24 vs. 48 hours), and serum content in media. For example, serum proteins may bind quinacrine, reducing effective concentrations. Use multivariate regression to identify confounding factors .
Q. How does this compound synergize with other antineoplastic agents, and what experimental designs validate these interactions?
Test combinations using the Chou-Talalay method: treat cells with quinacrine and cisplatin/5-FU at fixed molar ratios (e.g., 1:1, 1:2). Calculate combination indices (CI) via CompuSyn software; CI < 1 indicates synergy. Validate with apoptosis markers (Annexin V/PI) and mitochondrial membrane potential assays (JC-1 dye) .
Methodological Guidelines for Data Reporting
-
Tables : Include dose-response parameters (e.g., IC₅₀, Hill slope) and statistical tests (e.g., ANOVA with Tukey’s post-hoc). Example:
Cell Line IC₅₀ (µM) 95% CI R² HeLa 12.3 10–15 0.98 MCF-7 8.7 7–10 0.96 -
Figures : Use scatter plots for dose-response data and heatmaps for synergy scores. Avoid excessive chemical structures in graphics .
-
Supplementary Data : Provide raw fluorescence scans, protocol deviations, and cell culture conditions in separate files .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.